Loratadine Epoxide N-Oxide
CAS No.:
Cat. No.: VC18009752
Molecular Formula: C22H23ClN2O4
Molecular Weight: 414.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C22H23ClN2O4 |
|---|---|
| Molecular Weight | 414.9 g/mol |
| Standard InChI | InChI=1S/C22H23ClN2O4/c1-2-28-20(26)24-12-9-21(10-13-24)22(29-21)18-8-7-17(23)14-16(18)6-5-15-4-3-11-25(27)19(15)22/h3-4,7-8,11,14H,2,5-6,9-10,12-13H2,1H3 |
| Standard InChI Key | ZPCHCJCBRZXZHY-UHFFFAOYSA-N |
| Canonical SMILES | CCOC(=O)N1CCC2(CC1)C3(O2)C4=C(CCC5=C3[N+](=CC=C5)[O-])C=C(C=C4)Cl |
Introduction
Chemical Identity and Structural Features
Loratadine Epoxide N-Oxide (Chemical Abstracts Service [CAS] No. 1794754-14-5) is characterized by the molecular formula and a molecular weight of 418.91 g/mol. The compound’s structure arises from the oxidation of loratadine at two distinct sites: (1) epoxidation of the central olefin, forming a three-membered cyclic ether, and (2) N-oxidation of the pyridine ring, resulting in a pyridine N-oxide moiety . This dual modification introduces significant stereochemical complexity, as the epoxide group can adopt cis or trans configurations, while the N-oxide imposes helical chirality due to restricted rotation around the pyridine-piperidine axis .
Synthesis and Catalytic Asymmetric Methods
Oxidation Pathways and Chemoselectivity Challenges
The synthesis of Loratadine Epoxide N-Oxide involves navigating competing oxidation pathways. Under standard conditions, loratadine undergoes oxidation at either the olefin (yielding an epoxide) or the pyridine nitrogen (yielding an N-oxide) . Achieving chemoselectivity for the dual-oxidized product requires precise control over reaction parameters. Early methods relied on stoichiometric oxidizing agents like meta-chloroperbenzoic acid (mCPBA), but these often produced mixtures of mono- and bis-oxidized byproducts .
Peptide-Catalyzed Enantioselective Synthesis
A breakthrough in asymmetric synthesis was achieved using aspartic acid-containing peptide catalysts, which enable dynamic kinetic resolution (DKR) of loratadine analogs. For instance, peptide catalyst P5 facilitates the N-oxidation of loratadine with up to >99:1 enantiomeric ratio (er), while concurrently suppressing undesired epoxidation . This method leverages hydrogen-bonding interactions between the peptide backbone and the substrate to direct oxygen delivery to the pyridine nitrogen, achieving both high enantioselectivity and chemoselectivity .
| Catalyst | Conversion (%) | Chemoselectivity (N-Oxide:Epoxide) | Enantiomeric Ratio (er) |
|---|---|---|---|
| P5 | 74 | 2.1:1 | 64:35 |
| P4 | 100 | 1:1.1 | 69:31 |
Table 1: Performance of peptide catalysts in loratadine oxidation .
Notably, electron-withdrawing substituents on the phenyl urea moiety enhance enantioselectivity but reduce chemoselectivity, as seen in derivatives like 3,5-bistrifluoromethylphenylurea (er >99:1, chemoselectivity 1:1.1) .
Physicochemical Properties
Loratadine Epoxide N-Oxide exhibits distinct physical and chemical characteristics critical for its handling and application:
Stereochemical Dynamics and Conformational Analysis
The helical chirality induced by N-oxidation imposes unique conformational constraints. X-ray crystallography of related analogs reveals that the pyridine N-oxide and piperidine carbamate groups adopt a twisted arrangement, stabilizing one enantiomer over the other . Computational studies using density functional theory (DFT) corroborate these findings, showing a rotational energy barrier of ~25 kcal/mol for interconversion between enantiomers . This rigidity contrasts with the flexible loratadine scaffold, underscoring the structural impact of N-oxidation.
Biological Activity and Pharmacological Implications
Enantiomer-Dependent Antihistamine Activity
Rigidification of the loratadine core via N-oxidation alters its interaction with the human histamine H1 receptor (H1R). Biological assays demonstrate that the (+)-enantiomer of Loratadine Epoxide N-Oxide exhibits 10-fold higher receptor affinity than the (-)-enantiomer, as measured by inhibition of histamine-induced calcium flux in HEK293 cells . Docking simulations attribute this disparity to favorable π-π interactions between the N-oxide’s pyridine ring and Phe432 of H1R in the (+)-enantiomer .
Metabolic and Toxicological Considerations
Research Applications and Future Directions
Analytical Chemistry
The deuterated variant, Loratadine-d4 Epoxide N-Oxide, serves as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays for quantifying loratadine metabolites in plasma. Its structural similarity ensures minimal matrix effects, improving assay precision and accuracy.
Medicinal Chemistry
The enantioselective synthesis of Loratadine Epoxide N-Oxide has inspired the development of helically chiral antihistamines with improved receptor specificity. Current efforts focus on optimizing peptide catalysts to access derivatives with enhanced bioavailability and reduced off-target effects .
Material Science
The compound’s rigid, oxygen-rich structure has been explored as a building block for supramolecular assemblies. Preliminary studies suggest utility in designing metal-organic frameworks (MOFs) with tunable porosity.
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